molecular formula C13H15NO4 B1601613 Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate CAS No. 36848-69-8

Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate

Cat. No. B1601613
Key on ui cas rn: 36848-69-8
M. Wt: 249.26 g/mol
InChI Key: YHESBDUINPOZFB-UHFFFAOYSA-N
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Patent
US07067529B2

Procedure details

To a stirred solution of cyano-(3,4-dimethoxy-phenyl)-acetic acid ethyl ester (18.1 g, 72.6 mmol) in ethanol (100 mL) was added 10% palladium on activated carbon (3.6 g) and concentrated hydrogen chloride solution (6.6 mL). The reaction mixture was hydrogenated at 50 psi for 15 hrs. The mixture was filtered through a Celite® pad and the pad was washed with ethanol (500 mL). The filtrate was collected and concentrated in vacuo to afford 3-amino-2-(3,4-dimethoxy-phenyl)-propionic acid ethyl ester hydrochloride (15 g, 82% yield) as a white solid.
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:18])[CH:5]([C:16]#[N:17])[C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[C:8]([O:14][CH3:15])[CH:7]=1)[CH3:2].[ClH:19]>C(O)C.[Pd]>[ClH:19].[CH2:1]([O:3][C:4](=[O:18])[CH:5]([C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[C:8]([O:14][CH3:15])[CH:7]=1)[CH2:16][NH2:17])[CH3:2] |f:4.5|

Inputs

Step One
Name
Quantity
18.1 g
Type
reactant
Smiles
C(C)OC(C(C1=CC(=C(C=C1)OC)OC)C#N)=O
Name
Quantity
6.6 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
3.6 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a Celite® pad
WASH
Type
WASH
Details
the pad was washed with ethanol (500 mL)
CUSTOM
Type
CUSTOM
Details
The filtrate was collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
Cl.C(C)OC(C(CN)C1=CC(=C(C=C1)OC)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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